molecular formula C16H25N5O4S2 B11935449 Azido-PEG3-amino-OPSS

Azido-PEG3-amino-OPSS

Cat. No.: B11935449
M. Wt: 415.5 g/mol
InChI Key: UJQBEDWLEMBBEY-UHFFFAOYSA-N
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Description

Azido-PEG3-amino-OPSS is a polyethylene glycol-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly useful in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-amino-OPSS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) derivatives. The synthesis typically starts with the functionalization of PEG with azide and amino groups. The azide group is introduced via nucleophilic substitution reactions, while the amino group is added through reductive amination or other amine-functionalization techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which are crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-amino-OPSS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include triazole-linked compounds (from CuAAC and SPAAC) and amide-linked compounds (from amide bond formation) .

Scientific Research Applications

Azido-PEG3-amino-OPSS has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the study of protein-protein interactions and cellular processes through PROTAC technology.

    Medicine: Aids in the development of targeted therapies by enabling the selective degradation of disease-causing proteins.

    Industry: Utilized in the production of advanced materials and nanotechnology

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-amino-OPSS is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This versatility makes it highly valuable in the synthesis of complex molecules and in the development of targeted therapies .

Properties

Molecular Formula

C16H25N5O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide

InChI

InChI=1S/C16H25N5O4S2/c17-21-20-7-9-24-11-13-25-12-10-23-8-6-18-15(22)4-14-26-27-16-3-1-2-5-19-16/h1-3,5H,4,6-14H2,(H,18,22)

InChI Key

UJQBEDWLEMBBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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